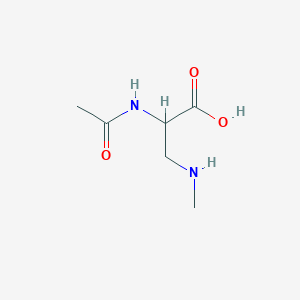

2-Acetamido-3-(methylamino)propanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Acetamido-3-(methylamino)propanoic acid involves several chemical reactions, starting from α-acetamidoacrylic acid and [15N]-methylamine. Enantioselective hydrolysis, mediated by Acylase 1, leads to the production of its R and S enantiomers (Hu & Ziffer, 1990).

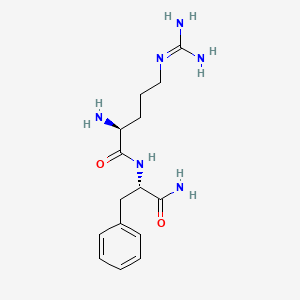

Molecular Structure Analysis

Molecular structure analysis reveals that 2-Acetamido-3-(methylamino)propanoic acid derivatives can exhibit various conformations depending on their substitutions. For instance, in crystal structure analysis, differences in interplanar angles between amide groups were observed, highlighting the structural flexibility of these compounds (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 2-Acetamido-3-(methylamino)propanoic acid derivatives are varied, indicating a rich chemistry. For example, its derivatives have been explored for anticonvulsant activities, suggesting interactions with biological systems (Camerman et al., 2005).

Aplicaciones Científicas De Investigación

Applications in Anticonvulsant Research

The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide derivatives demonstrates their potential anticonvulsant activities. These compounds, with linearly extended conformations and specific interplanar angles, exhibit planar hydrophilic and hydrophobic areas, suggesting a correlation with their anticonvulsant properties (Camerman et al., 2005).

Role in Antitumor Activities

The compound (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate and its derivatives have been synthesized and characterized. Their in vitro antitumor activity tests indicate selective anti-tumor activities, suggesting a significant role in cancer research (Xiong Jing, 2011).

Contributions to Synthetic Chemistry

The furanose acetonide derivative 1, derived from 2-acetamido-2-deoxy-D-glucose, has facilitated a concise and efficient synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides. This synthesis plays a critical role in the development of various aminosugars, showcasing the chemical's versatility in synthetic chemistry (Cai et al., 2009).

Application in Polymer Research

The water-soluble poly(aminoaryloxy-methylamino phosphazene) synthesized from 2-acetamido derivatives has been investigated as a polymeric carrier species for biologically active agents. This research highlights the potential of these compounds in drug delivery systems and other biomedical applications (Gwon, 2001).

Propiedades

IUPAC Name |

2-acetamido-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(9)8-5(3-7-2)6(10)11/h5,7H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIDTRITGXTLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CNC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-(methylamino)propanoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)